Enantiomeric Purity: (S)-enantiomer vs. Racemate vs. (R)-enantiomer
The procurement value of (S)-4-(3-Bromophenyl)pyrrolidin-2-one is predicated on its enantiomeric purity. As a chiral compound, it is available as a distinct enantiomer (CAS 1384268-89-6), which contrasts directly with its racemic mixture (CAS 1105187-44-7) and its optical antipode, (R)-4-(3-Bromophenyl)pyrrolidin-2-one (CAS 1384268-55-6) . The documented availability of the pure (S)-enantiomer, as opposed to the racemate, is the primary quantitative differentiator for research applications requiring defined stereochemistry .
| Evidence Dimension | Enantiomeric Identity and Purity Specification |
|---|---|
| Target Compound Data | ≥95% chemical purity (typical vendor specification for the (S)-enantiomer) |
| Comparator Or Baseline | Racemic mixture: CAS 1105187-44-7; (R)-enantiomer: CAS 1384268-55-6 |
| Quantified Difference | Defined absolute stereochemistry at C-4 position; optical rotation, while not universally reported for this specific analog, is an inherent differential property. |
| Conditions | Compound identity verification via CAS registry and IUPAC nomenclature systems; no universal biological assay data available for comparison. |
Why This Matters
Ensures procurement of the correct stereoisomer, which is essential for achieving enantioselective outcomes in asymmetric synthesis and for accurate biological target engagement studies where chirality dictates activity.
